

# Pharmacological Profile of NIBR-17 (NVP-BKM120): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**NIBR-17**, also known as NVP-BKM120 or Buparlisib, is a potent, orally bioavailable pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. Developed by Novartis Institutes for BioMedical Research (NIBR), this compound has been extensively evaluated in preclinical and clinical studies for its anti-cancer properties. This technical guide provides a comprehensive overview of the pharmacological profile of **NIBR-17**, including its mechanism of action, biochemical and cellular activities, in vivo efficacy, and detailed experimental protocols for its evaluation.

### **Mechanism of Action**

**NIBR-17** is an ATP-competitive inhibitor of all four class I PI3K isoforms (p110 $\alpha$ , p110 $\beta$ , p110 $\delta$ , and p110 $\gamma$ ). By binding to the ATP-binding pocket of the PI3K enzyme, **NIBR-17** prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention.

## **Quantitative Pharmacological Data**



The following tables summarize the key quantitative data for **NIBR-17**, collated from various preclinical studies.

Table 1: Biochemical Activity of NIBR-17 against Class I PI3K Isoforms

| PI3K Isoform | IC50 (nM) |
|--------------|-----------|
| p110α        | 52        |
| p110β        | 166       |
| p110δ        | 116       |
| p110γ        | 262       |

Data represents the half-maximal inhibitory concentration (IC<sub>50</sub>) in cell-free biochemical assays. [1]

Table 2: Cellular Activity of NIBR-17

| Cell Line              | Assay                     | EC <sub>50</sub> (μM) |
|------------------------|---------------------------|-----------------------|
| A2780 (Ovarian Cancer) | p-Akt (Ser473) Inhibition | 0.09                  |

Data represents the half-maximal effective concentration (EC<sub>50</sub>) for the inhibition of PI3K $\alpha$ -mediated Akt phosphorylation at Ser473 in human A2780 cells after 1 hour of treatment.

Table 3: In Vitro Anti-proliferative Activity of NIBR-17 (GI<sub>50</sub>)

| Cell Line | Cancer Type  | Gl <sub>50</sub> (nM) |
|-----------|--------------|-----------------------|
| A2780     | Ovarian      | 100 - 700             |
| U87MG     | Glioblastoma | 100 - 700             |
| MCF7      | Breast       | 100 - 700             |
| DU145     | Prostate     | 100 - 700             |





GI<sub>50</sub> represents the concentration required to inhibit cell growth by 50%.[1]

Signaling and Experimental Workflow Diagrams PI3K/Akt/mTOR Signaling Pathway and Inhibition by NIBR-17





Click to download full resolution via product page

PI3K/Akt/mTOR signaling pathway and the inhibitory action of NIBR-17.



# Experimental Workflow: Biochemical PI3K Inhibition Assay



Click to download full resolution via product page

Workflow for determining the biochemical IC<sub>50</sub> of NIBR-17.

## **Experimental Workflow: Cellular p-Akt Inhibition Assay**



Click to download full resolution via product page

Workflow for assessing cellular p-Akt inhibition by NIBR-17.

# Detailed Experimental Protocols Biochemical PI3K Enzyme Assay (ADP-Glo™ Kinase Assay)



This protocol is a representative method for determining the in vitro inhibitory activity of **NIBR-17** against purified class I PI3K isoforms.

#### Materials:

- Purified recombinant human PI3K isoforms (p110 $\alpha$ /p85 $\alpha$ , p110 $\beta$ /p85 $\alpha$ , p110 $\delta$ /p85 $\alpha$ , p110 $\gamma$ )
- PIP2/PS lipid vesicles (substrate)
- **NIBR-17** (serially diluted in DMSO)
- ATP
- PI3K reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl<sub>2</sub>, 0.05% CHAPS)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well plates

#### Procedure:

- Prepare serial dilutions of NIBR-17 in DMSO.
- In a 384-well plate, add the PI3K enzyme, PIP2/PS substrate, and NIBR-17 dilution (or DMSO for control).
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase
   Assay system according to the manufacturer's instructions. This involves a two-step process:
   first, depleting the remaining ATP, and second, converting the generated ADP into ATP, which
   is then used to generate a luminescent signal.
- Measure luminescence using a plate reader.



- Calculate the percent inhibition for each concentration of NIBR-17 relative to the DMSO control.
- Determine the IC<sub>50</sub> value by fitting the data to a four-parameter logistic dose-response curve.

## Cellular p-Akt (Ser473) Inhibition Assay (Western Blot)

This protocol describes a common method to assess the ability of **NIBR-17** to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of Akt.

#### Materials:

- Cancer cell line (e.g., A2780)
- Cell culture medium and supplements
- NIBR-17 (serially diluted in DMSO)
- Growth factor (e.g., IGF-1) for pathway stimulation
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffers
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

#### Procedure:

Seed cells in 6-well plates and allow them to adhere.



- Serum-starve the cells to reduce basal PI3K pathway activity.
- Pre-treat the cells with various concentrations of NIBR-17 or DMSO for a specified time (e.g., 1-2 hours).
- Stimulate the PI3K pathway by adding a growth factor (e.g., IGF-1) for a short period (e.g., 15-30 minutes).
- Wash the cells with ice-cold PBS and lyse them.
- Determine the protein concentration of the lysates.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane and incubate with the primary antibody against p-Akt (Ser473).
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Visualize the bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.
- Quantify the band intensities and calculate the ratio of p-Akt to total Akt.
- Determine the EC<sub>50</sub> value by plotting the normalized p-Akt levels against the concentration of NIBR-17.

## In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of **NIBR-17** in a mouse xenograft model.

#### Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Cancer cell line (e.g., U87MG glioblastoma or A2780 ovarian cancer cells)



- NIBR-17 formulated for oral administration
- Vehicle control
- Calipers for tumor measurement

#### Procedure:

- Subcutaneously implant cancer cells into the flank of the mice.
- Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into treatment and control groups.
- Administer NIBR-17 orally at a predetermined dose and schedule (e.g., daily). Administer the
  vehicle to the control group.
- Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.
- Continue treatment for a specified duration or until the tumors in the control group reach a predetermined size.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
- Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

## Conclusion

**NIBR-17** (NVP-BKM120) is a well-characterized pan-class I PI3K inhibitor with potent biochemical and cellular activity. It effectively inhibits the PI3K/Akt/mTOR signaling pathway, leading to anti-proliferative effects in various cancer cell lines and tumor growth inhibition in in vivo models. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working with this compound



and other PI3K inhibitors. Further investigation into its clinical efficacy and potential for combination therapies is ongoing.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Pharmacological Profile of NIBR-17 (NVP-BKM120): An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854049#pharmacological-profile-of-nibr-17]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com